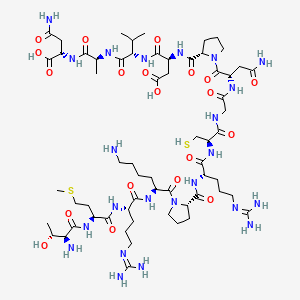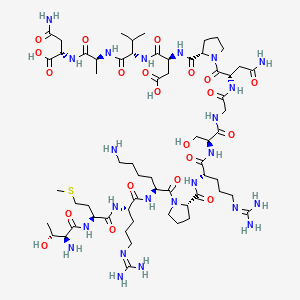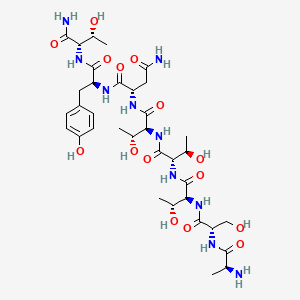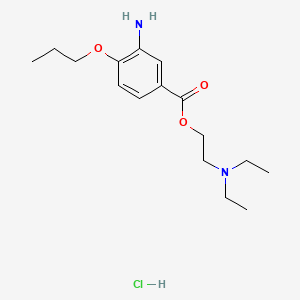
Proparacainehydrochlorid
Übersicht
Beschreibung
Proparacaine Hydrochloride is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions at a concentration of 0.5% to provide local anesthesia for various eye procedures . This compound is known for its rapid onset of action and relatively short duration of effect, making it ideal for short-term procedures.
Wissenschaftliche Forschungsanwendungen
Proparacaine Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Eingesetzt in der Forschung, die Nervenleitung und Membranpermeabilitätsstudien umfasst.
Industrie: Wird bei der Entwicklung neuer Anästhetikumformulierungen und -verabreichungssysteme eingesetzt.
5. Wirkmechanismus
Proparacaine Hydrochlorid entfaltet seine Wirkung durch Stabilisierung der neuronalen Membran und Hemmung der Ionenflüsse, die für die Einleitung und Weiterleitung von Nervenimpulsen erforderlich sind . Genauer gesagt bindet es an spannungsabhängige Natriumkanäle und antagonisiert deren Funktion, wodurch die Entstehung von Aktionspotenzialen verhindert wird . Diese Wirkung führt zu einer lokalen Anästhesie durch Blockierung der Nervensignalübertragung.
Ähnliche Verbindungen:
Proxymetacain: Ein weiteres topisches Anästhetikum mit ähnlicher Struktur und Wirkmechanismus.
Tetracain: Ein länger wirksames Esteranästhetikum, das für ähnliche ophthalmische Anwendungen eingesetzt wird.
Einzigartigkeit: Proparacaine Hydrochlorid ist einzigartig in seinem schnellen Wirkungseintritt und seiner kurzen Wirkdauer, was es besonders für kurzzeitige ophthalmische Eingriffe geeignet macht. Seine spezifische Bindungsaffinität für Natriumkanäle und sein günstiges Sicherheitsprofil unterscheiden es zusätzlich von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Proparacaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
Proparacaine hydrochloride acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane, preventing the fundamental change necessary for the generation of an action potential .
Biochemical Pathways
It is known that the drug’s action on sodium channels disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption effectively blocks the transmission of pain signals along the nerve fibers.
Pharmacokinetics
It is known that the onset of anesthesia begins within 30 seconds and persists for 15 minutes or longer .
Result of Action
The primary result of proparacaine hydrochloride’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, it effectively numbs the area where it is applied, reducing or eliminating pain sensation .
Action Environment
The action of proparacaine hydrochloride can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s stability and efficacy . Furthermore, the drug is typically found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt , indicating that the concentration of the drug can also impact its effectiveness.
Biochemische Analyse
Biochemical Properties
Proparacaine hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, Proparacaine hydrochloride appears to bind or antagonize the function of voltage-gated sodium channels . This interaction with sodium channels is crucial for its anesthetic action .
Cellular Effects
Proparacaine hydrochloride exerts its effects on various types of cells, particularly neurons. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, Proparacaine hydrochloride effectively numbs the cells, thereby providing local anesthetic action . In a study, it was found that Proparacaine hydrochloride at concentrations above 0.15625 g/L induced dose- and time-dependent cytotoxic morphological changes and reduced cell viability .
Molecular Mechanism
Proparacaine hydrochloride may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .
Temporal Effects in Laboratory Settings
It is known that the anesthetic action of Proparacaine hydrochloride is rapid, with induced anesthesia lasting approximately 10-20 minutes .
Dosage Effects in Animal Models
In dogs and cats, Proparacaine hydrochloride is used in ophthalmic practice. The dosage varies, with 1-2 drops per eye being common. The maximal effect is observed at 15 minutes, with the duration of the effect lasting 25-55 minutes .
Metabolic Pathways
It is known that Proparacaine hydrochloride acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .
Subcellular Localization
Given its mechanism of action, it is likely that Proparacaine hydrochloride interacts with sodium channels located in the neuronal cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proparacaine Hydrochloride is synthesized through a series of chemical reactions starting from 3-amino-4-propoxybenzoic acid. The key steps involve esterification and subsequent reaction with diethylaminoethyl chloride to form the final product . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of Proparacaine Hydrochloride involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Proparacaine Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise die Verwendung von Salzsäure oder Natriumhydroxid als Reagenzien.
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Hauptprodukte, die gebildet werden:
Hydrolyse: 3-Amino-4-propoxybenzoesäure und Diethylaminoethanol.
Vergleich Mit ähnlichen Verbindungen
Proxymetacaine: Another topical anesthetic with a similar structure and mechanism of action.
Tetracaine: A longer-acting ester anesthetic used for similar ophthalmic applications.
Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUJUGQJUTPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-67-2 (Parent) | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049022 | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5875-06-9 | |
| Record name | Proparacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine hydrochloride exert its anesthetic effect?
A1: Proparacaine hydrochloride blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.
Q2: Are there any downstream effects of proparacaine hydrochloride on corneal cells?
A2: While primarily known for its anesthetic action, proparacaine hydrochloride, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.
Q3: What is the molecular formula and weight of proparacaine hydrochloride?
A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.
Q4: Is there any spectroscopic data available for proparacaine hydrochloride?
A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.
Q5: How stable is proparacaine hydrochloride in multidose ophthalmic solutions?
A5: Studies indicate that proparacaine hydrochloride, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].
Q6: Can the use of proparacaine hydrochloride before corneal scraping affect bacterial culture results?
A6: Research suggests that topical application of proparacaine hydrochloride does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.
Q7: What is the duration of corneal anesthesia with proparacaine hydrochloride?
A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].
Q8: Does proparacaine hydrochloride penetrate the intraocular space after topical application?
A8: Research in rabbits demonstrated that topical proparacaine hydrochloride can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.
Q9: Are there any safety concerns regarding the use of proparacaine hydrochloride?
A9: While generally safe for short-term ophthalmic use, chronic or excessive use of proparacaine hydrochloride can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.
Q10: Are there strategies to improve the delivery of proparacaine hydrochloride to target tissues?
A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.
Q11: What are the alternatives to proparacaine hydrochloride for topical anesthesia in ophthalmology?
A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


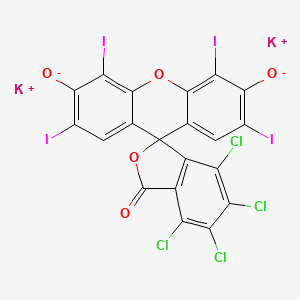
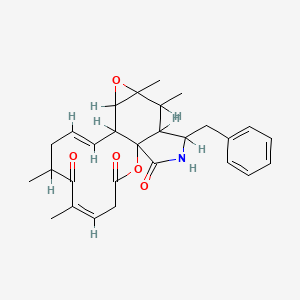
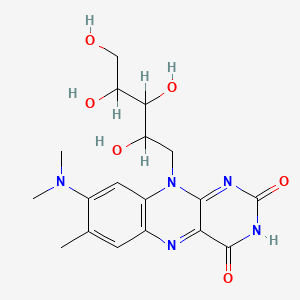
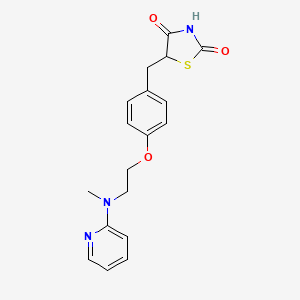
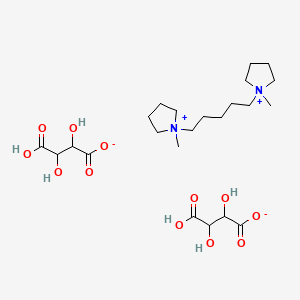
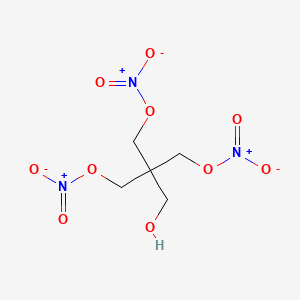


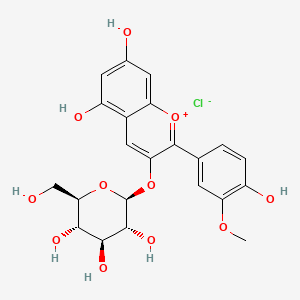
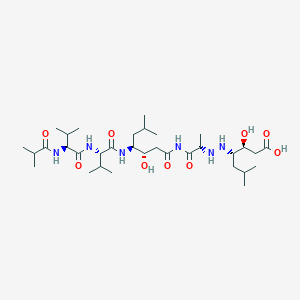
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
